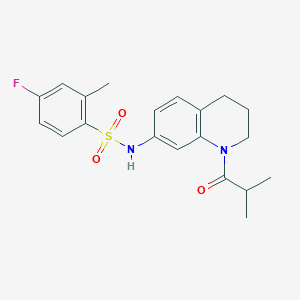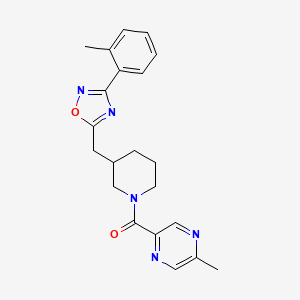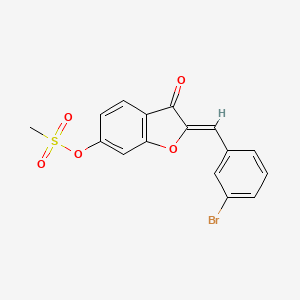![molecular formula C17H15ClN4O3S B2838432 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-23-7](/img/structure/B2838432.png)
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in various synthesis processes. For instance, a study by (Shorshnev et al., 1990) explored diethylamine and triethylamine as sources in the reverse azadiene synthesis with related compounds. This process is significant in the formation of pyrido[2,3-d]pyrimidine-2,4-dione and other related compounds, indicating its role in complex chemical synthesis.
Crystal Structure Analysis
Investigations into the crystal structures of certain compounds provide insight into their chemical properties. (Li et al., 2005) analyzed structures similar to this compound, revealing details about dihedral angles and atomic distances that are crucial in understanding its chemical behavior.
Advanced Synthesis Techniques
Advanced synthesis techniques involving compounds like this compound are also notable. (Liang et al., 2006) discussed a domino reaction process involving similar compounds, demonstrating the complexity and potential of modern chemical synthesis.
Biopharmaceutical Properties
The biopharmaceutical properties of related compounds are of interest in scientific research. (Jatczak et al., 2014) developed a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and examined their varying biopharmaceutical properties, such as solubility and permeability. This research highlights the potential medical and pharmaceutical applications of these compounds.
Novel Synthesis Methods
Novel methods for synthesizing compounds related to this compound are continually being developed. For example, (Rahmani et al., 2018) reported an efficient synthesis of pyridine-pyrimidines using a unique three-component reaction, showcasing the evolving nature of chemical synthesis techniques.
Anticancer Activities
The potential anticancer activities of compounds structurally similar to this compound are also a significant area of research. (Singh & Paul, 2006) investigated the anticancer activities of various pyrimidin-2,4-diones, indicating the potential therapeutic applications of these compounds.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine moiety have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-dependent kinase 2) is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that it may inhibit the activity of its target protein, thereby disrupting the normal cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to an alteration in cell cycle progression and the induction of apoptosis . Pyrimidines, which are part of the compound’s structure, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
The result of the compound’s action is likely to be a significant inhibition of cell growth, particularly in cancer cells. This is due to its potential inhibitory effect on CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c18-13-4-3-12(26-13)16(24)21-8-5-10(6-9-21)22-15(23)11-2-1-7-19-14(11)20-17(22)25/h1-4,7,10H,5-6,8-9H2,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKBQDXAQSPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)
![[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B2838350.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2838352.png)
![11-(6-Cyclopropylpyrimidin-4-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2838353.png)
![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)
![2,2-Dimethylbenzo[d][1,3]dioxol-5-ol](/img/structure/B2838359.png)

![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2838367.png)
![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone](/img/structure/B2838368.png)


